[2-[2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Description
The compound [2-[2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a structurally complex molecule combining a 2,3-dihydro-1,4-benzodioxin core with a thiophen-2-ylmethylamino-oxoethyl linker and a 6-chloropyridine-3-carboxylate ester moiety.
Properties
IUPAC Name |
[2-[2,3-dihydro-1,4-benzodioxin-6-yl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5S/c22-19-6-3-14(11-23-19)21(26)29-13-20(25)24(12-16-2-1-9-30-16)15-4-5-17-18(10-15)28-8-7-27-17/h1-6,9-11H,7-8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXHFOKXMPREIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N(CC3=CC=CS3)C(=O)COC(=O)C4=CN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound “[2-[2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate” represents a novel chemical entity with potential biological applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxin moiety, a thiophenyl group, and a chloropyridine ring. Its molecular formula is with a molecular weight of approximately 412.5 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzodioxin and thiophene frameworks. For instance, derivatives of these compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- A study evaluating the cytotoxicity of related compounds demonstrated that certain derivatives displayed IC50 values as low as against MCF-7 cells, indicating potent activity .
- The mechanism of action involved induction of apoptosis as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 in treated cells .
- Selectivity :
-
Mechanism of Action :
- The anticancer activity is believed to stem from the ability of these compounds to induce cell cycle arrest at critical phases (S and G2/M), thus inhibiting proliferation .
- Additionally, studies have indicated that these compounds can down-regulate key survival pathways in cancer cells, enhancing their therapeutic efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this class of compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of benzodioxin | Enhances cytotoxicity against cancer cells |
| Thiophenyl substitution | Increases selectivity towards malignant cells |
| Chloropyridine ring | Modulates interaction with biological targets |
In Vivo Studies
In vivo studies using tumor-bearing mice models have shown that certain derivatives can effectively target tumor cells while sparing normal tissues. This targeting capability is essential for developing effective cancer therapies with reduced systemic toxicity .
Comparison with Similar Compounds
Data Table: Key Parameters of Compared Compounds
Research Implications and Limitations
- Gaps: No direct pharmacological or crystallographic data exists for the target compound in the provided evidence. Structural analogs suggest plausible applications, but experimental validation is critical.
- Methodology : SHELX-based crystallography () and synthetic routes for benzodioxin derivatives () provide frameworks for future studies.
- Safety : The thiophene moiety may pose metabolic risks (e.g., hepatotoxicity), warranting toxicity profiling .
Q & A
Q. What techniques validate the compound’s role in multi-component reactions (e.g., Petasis reactions)?
- Methodological Answer : Use HFIP as a solvent to enhance electrophilicity of intermediates. Characterize products via HRMS and 2D NMR (e.g., HSQC, HMBC) to confirm regioselectivity. A study achieved 22% yield of a related benzothiophene derivative using 3 Å molecular sieves to absorb water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
